2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
“2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile” is a chemical compound with the CAS Number: 477846-59-6 . It has a molecular weight of 342.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H12ClFN2O2/c19-15-7-6-14(9-16(15)20)24-13-4-1-11(2-5-13)18-12(10-21)3-8-17(23)22-18/h1-2,4-7,9H,3,8H2,(H,22,23) .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Pain Management and Neuropathic Disorders
- Background : The compound’s pharmacological profile suggests that it acts as a high-potency, broad-spectrum, state-dependent sodium channel blocker . Sodium channels play a crucial role in pain transmission, making this compound relevant for pain management.
Vanishing White Matter Disease (Orphan Drug Designation)
- Overview : The European Medicines Agency (EMA) designated this compound as an orphan medicine for treating vanishing white matter disease (VWM) in the European Union .
Anticancer Potential
- Hyperproliferative Disorders : It has been studied as a potential treatment for various cancers, including breast cancer, lung cancer, lymphomas, sarcomas, and leukemias .
Pharmaceutical Salt Screening
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target voltage-gated na+ channels, which play important roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .
Mode of Action
It is suggested that similar compounds act as broad-spectrum na+ channel blockers, exhibiting high potency, fast onset kinetics, and high levels of state dependence .
Biochemical Pathways
Similar compounds have been known to affect the pathways involving voltage-gated na+ channels .
Result of Action
Similar compounds have been known to control pain states by blocking na+ channels .
properties
IUPAC Name |
6-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2/c19-15-7-6-14(9-16(15)20)24-13-4-1-11(2-5-13)18-12(10-21)3-8-17(23)22-18/h1-2,4-7,9H,3,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVNEXGIPFRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)OC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile |
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